2-(Tert-butylsulfanyl)pyridine-4-carbonitrile
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Overview
Description
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile is a chemical compound with the CAS Number: 501074-85-7 . It has a molecular weight of 192.28 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Reactivity and Transformation
- Anti-oximes of 2-pyridylacetic acid esters, closely related to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, can rapidly transform into pyridine-2-carbonitrile under various conditions (Kim, Lantrip, & Fuchs, 2001).
Synthesis and Photophysical Properties
- Tetrapyrazinoporphyrazines with different numbers of peripheral pyridyl rings, including tert-butylsulfanyl substituents, have been synthesized. These compounds exhibit unique photophysical properties, such as shifts in Q-band and B-band positions and varying singlet oxygen quantum yields (Zimcik et al., 2009).
Microbiological Activity
- Synthesis and microbiological activity studies of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, derived from similar compounds, have been conducted. Some of these derivatives exhibit significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).
Molecular Modeling and QSAR Analysis
- QSAR analysis of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles, related to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, shows that antimycobacterial activity increases with electron withdrawing substituents. This indicates a critical role for HOMO orbitals in molecular interactions (Klimešová et al., 2000).
Domino Synthesis Reactions
- A novel domino reaction has been developed for synthesizing heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, using derivatives of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile (Bondarenko et al., 2016).
Application in Oxidation Chemistry
- Substituted pyridines like 4-tert-butylpyridine, which are structurally similar to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, have been used in modified Gif oxidation processes. This highlights their role in enhancing the yield of oxidation products (Barton & Li, 1998).
Synthesis of Fluorinated Nucleosides
- The compound has been utilized in synthesizing fluorinated pyrrolo[2,3-b]pyridines, indicating its potential in developing novel adenosme deaminase and inosine 5'-monophosphate dehydrogenase inhibitors (Iaroshenko et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-tert-butylsulfanylpyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMTYQGEOMDXFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile |
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